molecular formula C13H11NOS B2702351 5-(4-methoxyphenyl)-5H-thieno[2,3-c]pyrrole CAS No. 338780-30-6

5-(4-methoxyphenyl)-5H-thieno[2,3-c]pyrrole

Cat. No.: B2702351
CAS No.: 338780-30-6
M. Wt: 229.3
InChI Key: ASTYTUNDXSJUOF-UHFFFAOYSA-N
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Description

5-(4-Methoxyphenyl)-5H-thieno[2,3-c]pyrrole is a heterocyclic compound that features a thieno[2,3-c]pyrrole core with a 4-methoxyphenyl substituent at the 5-position

Scientific Research Applications

5-(4-Methoxyphenyl)-5H-thieno[2,3-c]pyrrole has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound is not known without specific context, such as its use in a biological system or a chemical reaction. Pyrrole-containing compounds are found in many natural products and have diverse biological activities .

Safety and Hazards

Pyrrole is considered hazardous. It is flammable, and its vapors may form explosive mixtures with air. It is also harmful if swallowed .

Future Directions

Pyrrole and its derivatives have found extensive applications in various fields, including pharmaceuticals, polymers, and organic synthesis . Researchers continue to explore this skeleton to its maximum potential against several diseases or disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-methoxyphenyl)-5H-thieno[2,3-c]pyrrole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of 2-(4-methoxyphenyl)thiophene-3-carbaldehyde with an amine source under acidic or basic conditions. The reaction often requires a catalyst, such as a Lewis acid, to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxyphenyl)-5H-thieno[2,3-c]pyrrole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thieno[2,3-c]pyrrole derivatives.

    Substitution: Formation of halogenated derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Methoxyphenyl)-1H-indole
  • 5-(4-Methoxyphenyl)-1H-imidazole
  • Dithieno[3,2-b:2′,3′-d]pyrrole derivatives

Uniqueness

5-(4-Methoxyphenyl)-5H-thieno[2,3-c]pyrrole is unique due to its thieno[2,3-c]pyrrole core, which imparts distinct electronic and structural properties compared to similar compounds like indoles and imidazoles. This uniqueness makes it a valuable compound for developing new materials and therapeutic agents .

Properties

IUPAC Name

5-(4-methoxyphenyl)thieno[2,3-c]pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NOS/c1-15-12-4-2-11(3-5-12)14-8-10-6-7-16-13(10)9-14/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASTYTUNDXSJUOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C=C3C=CSC3=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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